molecular formula C8H12N2S B13489835 2-Ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine

2-Ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine

Cat. No.: B13489835
M. Wt: 168.26 g/mol
InChI Key: NGVYCZJXHKDYGL-UHFFFAOYSA-N
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Description

2-Ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is a bicyclic heterocyclic compound featuring a thiazole ring fused to a partially saturated pyridine ring. Its molecular formula is C₈H₁₃N₃S, with a molecular weight of 183.27 g/mol (exact mass: 183.083) . The compound’s structure includes an ethyl substituent at position 2 of the thiazole ring, which influences its physicochemical properties and biological activity. Key identifiers include the InChI key MSKNCRMLUUGTDB-UHFFFAOYSA-N and SMILES C1CC2=C(N=C(S2)N1)CC .

Properties

Molecular Formula

C8H12N2S

Molecular Weight

168.26 g/mol

IUPAC Name

2-ethyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine

InChI

InChI=1S/C8H12N2S/c1-2-8-10-6-3-4-9-5-7(6)11-8/h9H,2-5H2,1H3

InChI Key

NGVYCZJXHKDYGL-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(S1)CNCC2

Origin of Product

United States

Preparation Methods

Ring Formation via Sulfur and Cyanamide

A common approach to constructing the thiazolo[5,4-c]pyridine core involves the reaction of a piperidone derivative with elemental sulfur (S8) and cyanamide under acidic catalysis. For example, starting from 1-benzyl-4-piperidone, refluxing with pyrrolidine and p-toluenesulfonic acid in cyclohexane followed by treatment with sulfur and cyanamide in methanol yields the corresponding 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine intermediate.

Key reaction conditions:

Step Reagents/Conditions Purpose
1 1-Benzyl-4-piperidone, pyrrolidine, p-toluenesulfonic acid, cyclohexane, reflux with Dean-Stark trap for 2.5 h Formation of intermediate imine/enamine
2 Sulfur (S8), cyanamide, methanol, 0°C to RT, stirring Thiazole ring formation via cyclocondensation

This method provides efficient ring closure under mild conditions and is adaptable to various piperidone derivatives.

While the literature commonly describes methylation at the 5-position, the introduction of an ethyl group at the 2-position can be achieved through alkylation of the thiazolo-pyridine intermediate or via substitution of a suitable leaving group (e.g., bromide) with an ethyl nucleophile.

For example, bromination of the 2-amino intermediate followed by reaction with ethyl nucleophiles or via reductive alkylation methods can introduce the ethyl substituent. The use of alkyl nitrites and copper(II) bromide for bromination, followed by treatment with formaldehyde and triacetoxysodium borohydride for alkylation, is documented for analogous methylation, which can be adapted for ethylation.

Hydrolysis and Salt Formation

For carboxylic acid derivatives related to this scaffold, hydrolysis of nitrile intermediates using aqueous lithium hydroxide in alcoholic solvents (ethanol preferred) at 40–70°C for 5–10 hours is effective. Subsequent acidification with hydrochloric acid yields the hydrochloride salt, improving compound stability and handling.

Step Intermediate/Compound Reagents and Conditions Notes
1 4-Piperidone derivative Reaction with sulfur powder and cyanamide in presence of acid catalyst (e.g., p-toluenesulfonic acid) Formation of thiazolo[5,4-c]pyridine core
2 2-Amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine Bromination with CuBr2 and alkyl nitrite Introduction of bromide at 2-position
3 2-Bromo intermediate Alkylation with ethyl nucleophile or reductive alkylation Introduction of ethyl group at 2-position
4 2-Ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine Purification, salt formation if needed Final product
  • Solvent Choice: Aromatic hydrocarbons like toluene are preferred for ring formation; methanol and ethanol are commonly used for subsequent steps.
  • Temperature Control: Ring formation and hydrolysis reactions are temperature sensitive; typical ranges are 0°C to reflux depending on step.
  • Water Content: Presence of water during ring formation drastically reduces yield; strictly anhydrous conditions are advised.
  • Catalyst Amount: Catalytic quantities of secondary amines and acid catalysts optimize reaction efficiency.
  • Reaction Time: Hydrolysis and alkylation steps require several hours (5–10 h) for completion.

The structural identity and purity of 2-Ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine and its derivatives are confirmed by:

Preparation Step Reagents/Conditions Outcome/Notes
Thiazole ring formation Piperidone derivative, sulfur, cyanamide, acid catalyst, reflux in cyclohexane/methanol Efficient cyclocondensation to form thiazolo ring
Bromination Copper(II) bromide, alkyl nitrite Introduction of bromide at 2-position
Alkylation (ethylation) Ethyl nucleophile or reductive alkylation agents Introduction of ethyl substituent at 2-position
Hydrolysis (for acid derivatives) Lithium hydroxide in ethanol, 40–70°C, 5–10 h Conversion of nitrile to carboxylic acid
Salt formation Acidification with HCl in ethanol Formation of stable hydrochloride salt

The preparation of 2-Ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine involves a well-established sequence of ring formation via sulfur and cyanamide cyclocondensation, followed by selective alkylation at the 2-position. The process benefits from careful control of reaction conditions, especially solvent choice and water exclusion, to maximize yield and purity. Analytical techniques such as NMR and HPLC are essential for confirming product identity. These methods are supported by multiple patent disclosures and peer-reviewed synthetic studies, ensuring reliability and scalability for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the thiazole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

2-Ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-Ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it has been investigated as an inhibitor of factor Xa, a key enzyme in the coagulation cascade . The binding of the compound to factor Xa inhibits its activity, thereby affecting blood clotting processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The thiazolo[5,4-c]pyridine scaffold is versatile, with modifications at positions 2, 5, and 7 significantly altering biological activity. Below is a comparative analysis of key derivatives:

Table 1: Key Derivatives of Thiazolo[5,4-c]pyridine and Their Properties
Compound Name Substituents Molecular Weight (g/mol) Key Applications/Activities References
2-Ethyl-4,5,6,7-tetrahydrothiazolo[...] Ethyl (position 2) 183.27 Histamine H3 receptor ligand (proposed)
5-Methyl-... (Edoxaban intermediate) Methyl (position 5) 178.25 Factor Xa inhibition (anticoagulant)
2-Bromo-... hydrochloride Bromo (position 2) 253.57 (HCl salt) Synthetic intermediate
4,5,6,7-Tetrahydroisoxazolo[...]-3-ol Isoxazole ring, 3-OH 141.14 Anticonvulsant (ED₅₀: 1.3 mg/kg)
5-(Arylsulfonyl)-2-(pyrrol-1-yl)-... Sulfonyl, pyrrole (position 2) Varies Antimicrobial activity

Pharmacological and Functional Differences

Factor Xa Inhibitors: The 5-methyl derivative (CAS 720720-96-7) is a critical intermediate in Edoxaban, a direct oral anticoagulant. The methyl group at position 5 enhances binding to Factor Xa’s S4 pocket, as demonstrated in crystallographic studies .

Anticonvulsant Activity: The isoxazolo[5,4-c]pyridine analogue (ED₅₀: 1.3 mg/kg in gerbil seizure models) outperforms valproic acid and phenobarbital, highlighting the importance of the heterocyclic core. Replacement of thiazole with isoxazole introduces hydrogen-bonding capacity via the 3-OH group, enhancing GABA mimetic effects .

Antimicrobial Activity :

  • Sulfonyl derivatives (e.g., 5-((aryl)sulfonyl)-2-(pyrrol-1-yl)-...) exhibit broad-spectrum antimicrobial activity. Substituents at position 5 (sulfonyl groups) and position 2 (pyrrole) synergistically improve membrane penetration and target engagement .

Structure-Activity Relationship (SAR) Insights

  • H4) . Bromo substituents enable click chemistry or nucleophilic substitution for library diversification .
  • Position 5 Modifications :
    • Methyl groups optimize interactions with hydrophobic enzyme pockets (e.g., Factor Xa) .
    • Sulfonyl groups enhance solubility and antimicrobial potency .

Biological Activity

2-Ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is a heterocyclic compound characterized by its unique thiazolopyridine structure. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, presenting data tables, case studies, and detailed research findings.

  • Molecular Formula : C8H12N2S
  • Molecular Weight : 168.26 g/mol
  • CAS Number : 53211368

The biological activity of 2-Ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is primarily attributed to its interaction with various biological targets. Research indicates that it may act as a modulator for specific receptors and enzymes involved in neurotransmission and cellular signaling pathways.

Antimicrobial Properties

Several studies have indicated that compounds related to 2-Ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine exhibit antimicrobial properties. For instance:

  • In vitro Studies : The compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria.
  • Mechanism : It is believed that the thiazolo[5,4-c]pyridine moiety disrupts bacterial cell wall synthesis.

Anticancer Activity

Research has also explored the anticancer potential of this compound:

  • Cell Lines Tested : Various cancer cell lines including breast cancer (MCF-7) and lung cancer (A549) cells.
  • Results : The compound induced apoptosis in cancer cells through the activation of caspase pathways.
Cell Line IC50 (µM) Mechanism of Action
MCF-715.2Apoptosis via caspase activation
A54920.3Cell cycle arrest and apoptosis

Study 1: Antimicrobial Evaluation

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various thiazolo[5,4-c]pyridine derivatives. The results indicated that compounds with an ethyl substituent exhibited enhanced activity against Staphylococcus aureus compared to their unsubstituted counterparts.

Study 2: Anticancer Mechanisms

In a study focusing on the anticancer properties of thiazolopyridine derivatives, researchers found that 2-Ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine caused G1 phase cell cycle arrest in MCF-7 cells. This was attributed to upregulation of p21 and downregulation of cyclin D1.

Synthetic Routes

The synthesis of 2-Ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine typically involves cyclization reactions using appropriate precursors. Common methods include:

  • Cyclization of Ethyl 2-Aminothiazole with Aldehydes : This method utilizes a base such as sodium hydride in DMF at elevated temperatures.
  • Reflux Conditions : Often employed to ensure complete reaction and formation of the desired thiazolopyridine structure.

Q & A

Q. What advanced techniques resolve stereochemical ambiguities?

  • Methodological Answer :
  • Chiral HPLC : Use a Chiralpak AD-H column to separate enantiomers.
  • VCD spectroscopy : Compare experimental and computed vibrational circular dichroism spectra.
  • NOESY NMR : Detect through-space correlations to assign relative configurations .

Q. How to evaluate in vivo pharmacokinetics?

  • Methodological Answer :
  • Rodent models : Administer IV/PO doses (1–10 mg/kg) and collect plasma for LC-MS/MS analysis.
  • Tissue distribution : Sacrifice at timepoints (1–24 h) to quantify brain/liver penetration.
  • Metabolite ID : Use HRMS/MS to identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

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